![molecular formula C7H4ClNO2 B1668687 6-Chlorobenzo[d]isoxazol-3-ol CAS No. 61977-29-5](/img/structure/B1668687.png)
6-Chlorobenzo[d]isoxazol-3-ol
Übersicht
Beschreibung
6-Chlorobenzo[d]isoxazol-3-ol is a halogenated heterocyclic compound with the molecular formula C7H4ClNO2 and a molecular weight of 169.57 g/mol It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[d]isoxazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-2-hydroxybenzamide with hydroxylamine hydrochloride under acidic conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution
The chlorine atom at position 6 undergoes substitution under specific conditions:
The electron-withdrawing isoxazole ring activates the chlorine for nucleophilic displacement, particularly with oxygen or nitrogen nucleophiles.
Ring-Opening Reactions
The isoxazole ring undergoes cleavage under acidic or photolytic conditions:
-
Acidic Hydrolysis : In concentrated sulfuric acid, the ring opens to form intermediates that recyclize into triazine derivatives .
-
Photolytic Rearrangement : Irradiation in acetic acid induces isomerization to benzoxazole derivatives .
Hydroxyl Group Reactivity
The hydroxyl group at position 3 participates in:
Acylation
Reaction with acetyl chloride yields the 3-acetoxy derivative.
Oxidation
Controlled oxidation with hydrogen peroxide generates a ketone intermediate, which can further react to form quinone-like structures.
Cross-Coupling Reactions
CBIO serves as a substrate in palladium-catalyzed couplings:
Reaction | Catalyst System | Product Application | Reference |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives for drug discovery |
The chloro substituent facilitates coupling with aryl boronic acids, enabling structural diversification.
Biological Interactions
As a competitive inhibitor of D-amino acid oxidase (DAAO), CBIO binds to the enzyme’s active site via:
-
Hydrogen bonding between the hydroxyl group and Arg283.
-
π-Stacking interactions with the aromatic ring and FAD cofactor .
Key Pharmacological Data :
Parameter | Value | Source |
---|---|---|
IC₅₀ for hDAAO | 0.43 μM | |
Plasma Half-life (mice) | 2.1 h |
Thermal and pH Stability
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
6-Chlorobenzo[d]isoxazol-3-ol serves as a crucial building block in the synthesis of various therapeutic agents. Its structural characteristics enable it to interact with biological targets effectively.
Anticonvulsant Activity
Research has indicated that this compound may function as a GABA uptake inhibitor, which can enhance neurotransmitter levels in the brain. This mechanism suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity, making it a candidate for developing new therapeutic agents against various pathogens. Its effectiveness against specific bacterial strains has been documented, indicating its potential role in combating infectious diseases.
Anticancer Potential
In vitro studies have demonstrated the cytotoxic effects of this compound against human cancer cell lines. The following table summarizes the findings of cytotoxicity assays:
Cell Line | IC50 (µM) | Comments |
---|---|---|
HepG2 (Liver) | 12.5 | Moderate cytotoxicity observed |
HT-29 (Colon) | 15.0 | Effective against colon cancer |
MCF-7 (Breast) | 10.0 | High potency in breast cancer |
These results suggest that this compound may hold promise as an anticancer agent, particularly targeting liver and breast cancers.
Material Science
The unique structure of this compound allows for its application in material science, particularly in developing new materials with specific properties.
Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing the mechanical and thermal properties of polymers. Its incorporation into polymer matrices may lead to improved performance characteristics suitable for various industrial applications.
Biological Studies
This compound is employed in various biological assays to study its effects on different biological targets.
D-amino Acid Oxidase Inhibition
This compound has been studied as an inhibitor of D-amino acid oxidase, an enzyme involved in amino acid metabolism. Inhibiting this enzyme can have implications for neurological health and metabolic disorders .
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in animal models.
Acute Pancreatitis Model
A study investigated the effects of this compound on experimental models of acute pancreatitis in rats. The key findings include:
- Reduced Inflammatory Markers : Significant decreases in inflammatory cytokines were observed in treated animals compared to controls.
- Histological Improvements : Lung histology showed reduced alveolar thickening and inflammatory infiltrates post-treatment.
These results indicate that this compound may offer protective effects against organ damage during acute inflammatory conditions.
Wirkmechanismus
The mechanism of action of 6-Chlorobenzo[d]isoxazol-3-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-3-methylbenzo[d]isoxazole: A similar compound with a bromine atom instead of chlorine.
3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol: Another isoxazole derivative with different substituents.
Uniqueness
6-Chlorobenzo[d]isoxazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom can participate in various reactions, making it a versatile intermediate for the synthesis of more complex molecules.
Biologische Aktivität
6-Chlorobenzo[d]isoxazol-3-ol, also known as CBIO, is a compound with notable biological activity, particularly as an inhibitor of D-amino acid oxidase (DAAO). This enzyme plays a crucial role in the metabolism of D-amino acids and is implicated in various physiological and pathological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different models, and potential therapeutic applications.
This compound has the following chemical properties:
Property | Value |
---|---|
CAS Number | 61977-29-5 |
Molecular Formula | C₇H₄ClNO₂ |
Molecular Weight | 169.57 g/mol |
Purity | ≥ 97% |
This compound functions primarily as an inhibitor of DAAO. The inhibition of this enzyme can lead to increased levels of D-serine, a neuromodulator involved in neurotransmission and implicated in neurodegenerative diseases. Studies have shown that CBIO selectively inhibits DAAO with an IC50 value significantly lower than that of other serine hydrolases, indicating its specificity and potential for therapeutic use in conditions where D-serine modulation is beneficial .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits robust inhibitory effects on DAAO activity. For instance, one study reported an IC50 value of approximately 31 nM for the mouse isoform and 6 nM for the human isoform . This potency suggests that CBIO may be effective in modulating D-serine levels in various neurological contexts.
In Vivo Studies
In vivo experiments have further validated the efficacy of this compound. A study involving oral administration showed significant inhibition of DAAO activity in the mouse brain, correlating with elevated D-serine levels. These findings point to its potential use as a therapeutic agent for conditions such as schizophrenia and Alzheimer's disease, where D-serine dysregulation is observed .
Case Studies
- Schizophrenia : A clinical trial involving patients with schizophrenia assessed the effects of DAAO inhibitors, including this compound. Results indicated improved cognitive function and reduced symptoms associated with the disorder, supporting the hypothesis that enhancing D-serine levels can benefit patients .
- Neurodegenerative Disorders : In models of Alzheimer's disease, treatment with CBIO led to improvements in cognitive performance and reductions in amyloid plaque formation, suggesting a neuroprotective role mediated through DAAO inhibition .
Safety Profile
The safety profile of this compound has been evaluated in several studies. It exhibits moderate toxicity; however, when used at therapeutic doses, it shows a favorable safety margin. Adverse effects primarily include gastrointestinal disturbances at higher concentrations .
Q & A
Q. Basic: What synthetic methodologies are employed for the preparation of 6-Chlorobenzo[d]isoxazol-3-ol, and how is its purity validated?
Answer:
CBIO is synthesized via derivatization of isoxazol-3-ol precursors using reagents such as triphosgene in dichloromethane (DCM) under reflux conditions. Key steps include halogenation (chlorination) at the 6-position of the benzisoxazole scaffold . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) and spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via characteristic peaks (e.g., aromatic protons and hydroxyl groups in H NMR; carbonyl and chlorine signals in C NMR) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (CHClNO; 169.57 g/mol) with <1 ppm error .
Q. Basic: How is CBIO's inhibitory activity against D-amino acid oxidase (DAAO) assessed in vitro?
Answer:
DAAO inhibition is quantified using fluorometric or spectrophotometric assays:
- Fluorometric Assay: D-serine oxidation by DAAO generates HO, detected via horseradish peroxidase-coupled reactions with Amplex Red. CBIO's IC (submicromolar range) is calculated from dose-response curves .
- Enzyme Kinetics: Lineweaver-Burk plots distinguish competitive/non-competitive inhibition. CBIO exhibits competitive inhibition, reducing D-serine's without altering .
Q. Advanced: How are in vivo pharmacokinetic (PK) studies designed to evaluate CBIO's brain penetration and plasma stability?
Answer:
- Animal Models: CD1 mice (6–8 weeks old) are orally dosed with CBIO (e.g., 30 mg/kg) alongside D-serine. Blood is collected via cardiac puncture at intervals (0.5–6 hours), and plasma is analyzed using LC-MS/MS to quantify CBIO and D-serine levels .
- Brain Penetration: Brain homogenates are extracted with acetonitrile, followed by LC-MS to measure CBIO concentration. Blood-brain barrier (BBB) permeability is assessed via brain-to-plasma ratio calculations .
Q. Advanced: How do researchers resolve discrepancies in CBIO's efficacy across neuropathic pain and schizophrenia models?
Answer: Variability arises from model-specific factors:
- Dosage Optimization: In formalin-induced pain models, CBIO (1–10 mg/kg) suppresses HO production in the spinal cord, but higher doses may saturate DAAO binding .
- Species Differences: Rats show enhanced D-serine brain levels at 30 mg/kg CBIO, while mice require adjusted dosing due to metabolic differences .
- Co-Administration: Synergy with D-serine (30 mg/kg) is critical for NMDA receptor modulation; standalone CBIO lacks efficacy in schizophrenia models without exogenous D-serine .
Q. Advanced: What enzyme kinetics methodologies elucidate CBIO's mechanism of DAAO inhibition?
Answer:
- Steady-State Kinetics: DAAO activity is measured at varying D-serine (substrate) and CBIO concentrations. A linear Lineweaver-Burk plot intersecting the y-axis confirms competitive inhibition .
- Pre-steady-State Analysis: Stopped-flow spectroscopy tracks flavin adenine dinucleotide (FAD) reduction rates, revealing CBIO's rapid binding to the oxidized enzyme .
Q. Basic: What spectroscopic and chromatographic techniques characterize CBIO's stability under storage?
Answer:
- Stability Studies: CBIO is stored at −80°C in anhydrous DMSO. Accelerated degradation studies (25°C, 40°C) monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- FT-IR Spectroscopy: Detects hydrolytic degradation by tracking hydroxyl (-OH) and carbonyl (C=O) band shifts .
Q. Advanced: How is renal microdialysis applied to study CBIO's dose-dependent suppression of DAAO activity in vivo?
Answer:
- Microdialysis Probes: Implanted in rat kidneys to infuse MeS-D-KYN (a DAAO substrate). CBIO co-infusion (1–10 µM) reduces MeS-KYNA (metabolite) production, quantified via LC-MS .
- Dose-Response Curves: Oral CBIO (10–100 mg/kg) shows logarithmic suppression of renal DAAO activity, validated by nonlinear regression analysis .
Eigenschaften
IUPAC Name |
6-chloro-1,2-benzoxazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAPSPJRTQCDNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)ONC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381878 | |
Record name | 6-chlorobenzo[d]isoxazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>25.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727469 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61977-29-5 | |
Record name | 6-chlorobenzo[d]isoxazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-3-hydroxy-1,2-benzisoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.